molecular formula C23H21NO6 B272149 1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272149
M. Wt: 407.4 g/mol
InChI Key: FFTDDCNIBWIQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound is often referred to as DFOB, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFOB involves the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDAC activity by DFOB leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
DFOB has been found to have a wide range of biochemical and physiological effects. DFOB has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. DFOB has also been found to have antioxidant activity and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFOB in lab experiments is its specificity for HDAC inhibition. DFOB has been found to be a selective inhibitor of HDAC, which means that it does not inhibit other enzymes that are involved in the regulation of gene expression. However, one of the limitations of using DFOB in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on DFOB. One direction is the development of more efficient synthesis methods for DFOB that can improve its solubility and purity. Another direction is the investigation of the potential of DFOB as a therapeutic agent for cancer treatment. Further research is also needed to understand the mechanism of action of DFOB and its effects on different types of cancer cells. Additionally, the potential of DFOB as a tool for epigenetic research and drug discovery should be explored.
Conclusion
In conclusion, 1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, or DFOB, is a chemical compound with potential applications in scientific research. DFOB has been found to have anticancer activity, inhibit HDAC activity, and have a wide range of biochemical and physiological effects. Although DFOB has some limitations, its potential as a therapeutic agent and tool for epigenetic research and drug discovery makes it an important area for future research.

Synthesis Methods

The synthesis of DFOB involves a multistep process that requires several chemical reactions. The starting materials for the synthesis of DFOB are 2-furancarboxaldehyde, 3,4-dimethoxybenzyl alcohol, and 3-hydroxyindole. The first step involves the reaction of 2-furancarboxaldehyde with 3,4-dimethoxybenzyl alcohol to form 2-(3,4-dimethoxybenzyl)furan. The second step involves the reaction of 2-(3,4-dimethoxybenzyl)furan with 3-hydroxyindole to form 1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

DFOB has been found to have potential applications in scientific research, particularly in the field of cancer research. DFOB has been shown to have anticancer activity against various types of cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. DFOB has also been found to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death.

properties

Product Name

1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C23H21NO6/c1-28-20-10-9-15(12-21(20)29-2)14-24-17-7-4-3-6-16(17)23(27,22(24)26)13-18(25)19-8-5-11-30-19/h3-12,27H,13-14H2,1-2H3

InChI Key

FFTDDCNIBWIQSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O)OC

Origin of Product

United States

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